5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid is a chemical compound with the CAS Number: 2377612-08-1 . It has a molecular weight of 276.85 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.85 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

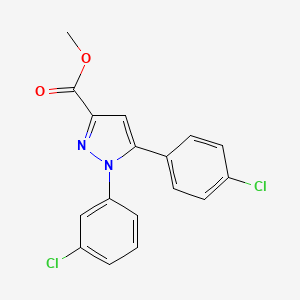

Boronic acids are pivotal in the synthesis of heterocyclic compounds via cross-coupling reactions, a cornerstone in organic synthesis. The Suzuki reaction, for instance, employs boronic acids or esters to couple with halides or pseudohalides, facilitating the construction of complex molecular architectures. This methodology has been applied to synthesize 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing the utility of boronic acid derivatives in accessing varied heteroaryl structures with potential pharmacological activities (Sutherland & Gallagher, 2003).

Pharmacological Research

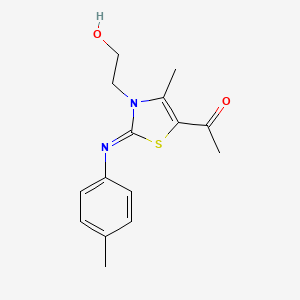

Boronic acid derivatives are also explored for their pharmacological potentials. For example, thiophene derivatives synthesized via Suzuki cross-coupling of arylboronic acids have shown good biofilm inhibition, haemolytic, and anti-thrombolytic activities. Such studies highlight the potential medicinal applications of compounds synthesized from boronic acid intermediates (Ikram et al., 2015).

Materials Science and Fluorescence Studies

In materials science, boronic acid derivatives are investigated for their fluorescence properties. The study of fluorescence quenching in boronic acid derivatives provides insights into their photophysical behavior, which is crucial for designing fluorescent sensors and materials (Geethanjali, Nagaraja, & Melavanki, 2015).

Novel Synthetic Pathways

The versatility of boronic acids in facilitating novel synthetic routes is also noteworthy. For instance, the synthesis of new oxoxanthenoisoquinoline derivatives via palladium-catalyzed cross-coupling showcases the role of boronic acids in accessing novel fluorescent compounds (Prickett, Singh, & Vankayalapati, 2000).

Antiproliferative and Proapoptotic Activities

Furthermore, simple phenylboronic acid and benzoxaborole derivatives have been discovered as inducers of apoptosis in ovarian cancer cells, illustrating the therapeutic relevance of boronic acid derivatives in oncology (Psurski et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, the 5-Bromo-2-fluoro-3-methoxycarbonylphenylboronic acid acts as a nucleophile. The boronic acid moiety of the compound interacts with a palladium catalyst, undergoing transmetalation, a process where the boron-to-carbon bond is replaced by a metal-to-carbon bond . This results in the formation of a new carbon-carbon bond, effectively coupling the two original molecules .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it can indirectly influence numerous biochemical pathways through the products of these reactions.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of this compound, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the solution, and the temperature . The stability of the compound can also be affected by factors such as exposure to air and moisture .

Eigenschaften

IUPAC Name |

(5-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLUVPGFRPQLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(=O)OC)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(pyridin-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2744214.png)

![2-(2'-Amino-6'-ethyl-3'-(methoxycarbonyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetic acid](/img/structure/B2744216.png)

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2744217.png)

![N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2744218.png)

![2-[(Pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2744220.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2744221.png)

![1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2744223.png)

![N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2744225.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744229.png)

![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)